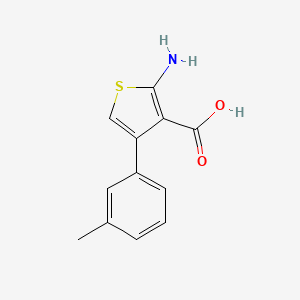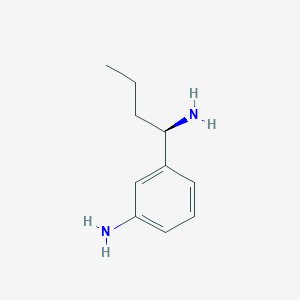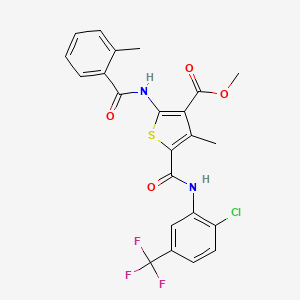
(Bupropion Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupropion impurity refers to the by-products or degradation products formed during the synthesis, storage, or metabolism of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. These impurities can arise from various sources, including the manufacturing process, storage conditions, or metabolic pathways in the body. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of bupropion as a pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bupropion hydrochloride typically involves the reaction of 3-chloropropiophenone with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain bupropion hydrochloride in its pure form .
Industrial Production Methods
In industrial settings, the production of bupropion hydrochloride is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of greener solvents and catalysts is also explored to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bupropion impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products, which may affect the stability and efficacy of the drug.
Common Reagents and Conditions
Oxidation: Bupropion can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur when bupropion reacts with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites and degradation products are important for understanding the pharmacokinetics and pharmacodynamics of bupropion .
Scientific Research Applications
Bupropion impurity has several scientific research applications, including:
Pharmaceutical Analysis: The identification and quantification of bupropion impurities are essential for ensuring the quality and safety of bupropion-containing medications.
Toxicology Studies: Understanding the toxicity of bupropion impurities is crucial for assessing the safety of the drug.
Metabolic Studies: Research on the metabolism of bupropion and its impurities helps elucidate the metabolic pathways and the role of different enzymes in the biotransformation of the drug.
Environmental Impact: Studying the environmental impact of bupropion impurities is important for assessing the potential risks associated with the disposal and degradation of the drug in the environment.
Mechanism of Action
The mechanism of action of bupropion impurity involves its interaction with various molecular targets and pathways. Bupropion primarily acts as a norepinephrine and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft and enhances their signaling. The impurities of bupropion may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug .
Comparison with Similar Compounds
Bupropion impurity can be compared with other similar compounds, such as:
Hydroxybupropion: A major metabolite of bupropion, hydroxybupropion has similar pharmacological properties but with different potency and duration of action.
Threohydrobupropion: Another metabolite of bupropion, threohydrobupropion has distinct pharmacokinetic properties and contributes to the overall therapeutic effects of bupropion.
Erythrohydrobupropion: This metabolite also plays a role in the pharmacological activity of bupropion and has unique metabolic pathways.
The uniqueness of bupropion impurity lies in its specific chemical structure and the resulting pharmacological effects. Understanding these impurities helps in optimizing the formulation and ensuring the safety and efficacy of bupropion-containing medications.
Properties
IUPAC Name |
6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIHEHYUSKICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)

